molecular formula C6H6F2O B11715771 1-Ethynyl-3,3-difluoro-cyclobutanol

1-Ethynyl-3,3-difluoro-cyclobutanol

Cat. No.: B11715771
M. Wt: 132.11 g/mol
InChI Key: HOPYVGCRQAXXEX-UHFFFAOYSA-N
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Description

1-Ethynyl-3,3-difluoro-cyclobutanol is a chemical compound with the molecular formula C6H6F2O It is characterized by the presence of an ethynyl group and two fluorine atoms attached to a cyclobutanol ring

Preparation Methods

The synthesis of 1-Ethynyl-3,3-difluoro-cyclobutanol typically involves the following steps:

    Synthetic Routes: The preparation of this compound can be achieved through the reaction of a cyclobutanone derivative with an ethynylating agent in the presence of a fluorinating reagent. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).

    Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reagent concentrations, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

1-Ethynyl-3,3-difluoro-cyclobutanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms to form new derivatives.

    Common Reagents and Conditions: Typical reagents include bases, acids, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres.

    Major Products: The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and various substituted derivatives.

Scientific Research Applications

1-Ethynyl-3,3-difluoro-cyclobutanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Ethynyl-3,3-difluoro-cyclobutanol involves its interaction with molecular targets such as enzymes and receptors. The ethynyl and fluorine groups contribute to its reactivity and binding affinity, influencing various biochemical pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

1-Ethynyl-3,3-difluoro-cyclobutanol can be compared with other similar compounds, such as:

    1-Ethynyl-3-fluoro-cyclobutanol: This compound has only one fluorine atom, resulting in different reactivity and properties.

    1-Ethynyl-3,3-dichloro-cyclobutanol:

    1-Ethynyl-3,3-difluoro-cyclopentanol: The larger ring size in this compound affects its stability and reactivity compared to the cyclobutanol derivative.

Properties

Molecular Formula

C6H6F2O

Molecular Weight

132.11 g/mol

IUPAC Name

1-ethynyl-3,3-difluorocyclobutan-1-ol

InChI

InChI=1S/C6H6F2O/c1-2-5(9)3-6(7,8)4-5/h1,9H,3-4H2

InChI Key

HOPYVGCRQAXXEX-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CC(C1)(F)F)O

Origin of Product

United States

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